N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline
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Overview
Description
N-((2-Methoxynaphthalen-1-yl)methylene)aniline is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its structural features, which include a naphthalene ring substituted with a methoxy group and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methoxynaphthalen-1-yl)methylene)aniline typically involves the condensation reaction between 2-methoxynaphthaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((2-Methoxynaphthalen-1-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-((2-Methoxynaphthalen-1-yl)methylene)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-((2-Methoxynaphthalen-1-yl)methylene)aniline involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The Schiff base moiety allows it to form reversible covalent bonds with nucleophilic sites in biomolecules, leading to changes in their function. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-((2-Methoxynaphthalen-1-yl)methylene)aniline is unique due to its specific structural features, such as the methoxy-substituted naphthalene ring and the Schiff base linkage. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
20371-39-5 |
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Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C18H15NO/c1-20-18-12-11-14-7-5-6-10-16(14)17(18)13-19-15-8-3-2-4-9-15/h2-13H,1H3 |
InChI Key |
PDZBZMFRBSDQFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
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